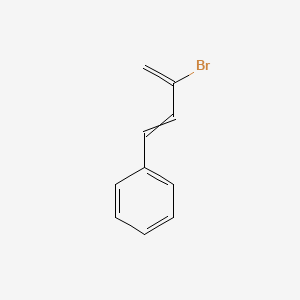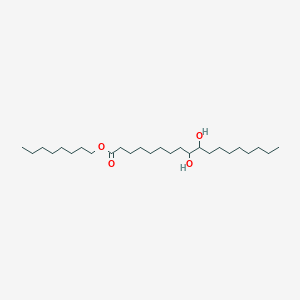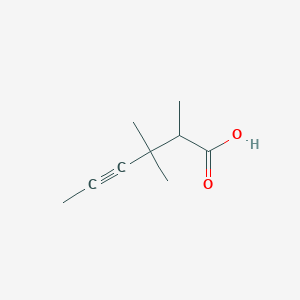![molecular formula C13H15N3O2 B14245741 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- CAS No. 183426-28-0](/img/structure/B14245741.png)
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- is a complex organic compound belonging to the class of beta-carbolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
准备方法
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of indole derivatives with nitromethane in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
化学反应分析
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different pharmacologically active compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
科学研究应用
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
作用机制
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the modulation of neurotransmitter activity in the brain. The pathways involved may include the inhibition of protein kinases or the modulation of receptor activity .
相似化合物的比较
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- can be compared with other beta-carbolines, such as:
Tetrahydroharman: Known for its blood pressure-lowering effects.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Studied for its neuroprotective properties.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Exhibits significant anti-tumor activity. The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- lies in its specific nitromethyl substitution, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
183426-28-0 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
1-methyl-1-(nitromethyl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H15N3O2/c1-13(8-16(17)18)12-10(6-7-14-13)9-4-2-3-5-11(9)15-12/h2-5,14-15H,6-8H2,1H3 |
InChI 键 |
NJBQBIHRZBYITE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CCN1)C3=CC=CC=C3N2)C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



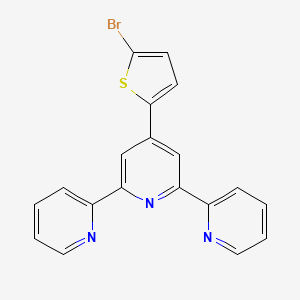
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
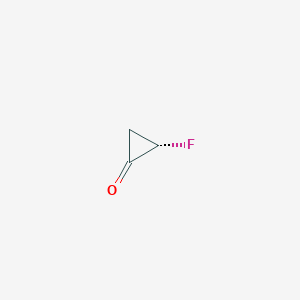
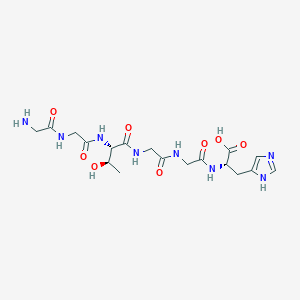
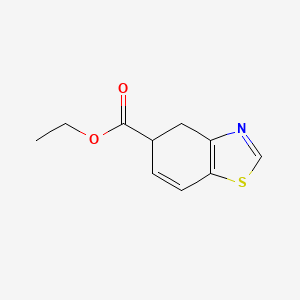
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
